1,2,4,5-Tetramethylidenespiro[2.2]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetramethylidenespiro[2.2]pentane is a unique organic compound characterized by its spiro structure, where two cyclopropane rings are connected through a single carbon atom. This compound is notable for its high degree of strain due to the presence of multiple double bonds and the spiro configuration, making it an interesting subject of study in organic chemistry.
Analyse Chemischer Reaktionen
1,2,4,5-Tetramethylidenespiro[2.2]pentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a less strained structure.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetramethylidenespiro[2.2]pentane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of strain and stability in spiro compounds.
Biology: Research into its biological activity is limited, but its unique structure makes it a candidate for studying interactions with biological molecules.
Wirkmechanismus
The mechanism by which 1,2,4,5-Tetramethylidenespiro[2.2]pentane exerts its effects is primarily through its highly strained structure, which makes it reactive towards various chemical reagents.
Vergleich Mit ähnlichen Verbindungen
1,2,4,5-Tetramethylidenespiro[2.2]pentane can be compared with other spiro compounds such as 1,2,4,5-Tetraoxaspiro[2.2]pentane. While both compounds share a spiro structure, this compound is unique due to its multiple double bonds, which contribute to its high strain and reactivity. Similar compounds include:
- 1,2,4,5-Tetraoxaspiro[2.2]pentane
- 1,2,4,5-Tetramethylbenzene
- 2,2,4-Trimethylpentane
Eigenschaften
CAS-Nummer |
61278-85-1 |
---|---|
Molekularformel |
C9H8 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
1,2,4,5-tetramethylidenespiro[2.2]pentane |
InChI |
InChI=1S/C9H8/c1-5-6(2)9(5)7(3)8(9)4/h1-4H2 |
InChI-Schlüssel |
YMZBVZZYXUTCKP-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C(=C)C12C(=C)C2=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.